![molecular formula C20H21IN2O4 B5032488 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5032488.png)
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with a 4-iodophenyl group and a 3,4-dimethoxyphenethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution with 4-Iodophenyl Group:
Attachment of the 3,4-Dimethoxyphenethylamino Group: This step involves the nucleophilic substitution reaction where the amino group of the 3,4-dimethoxyphenethylamine reacts with the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in research to understand its interactions with biological targets.
Chemical Biology: It serves as a probe to study various biochemical pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
- 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
The presence of the 4-iodophenyl group in 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-(4-IODOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE imparts unique electronic and steric properties, differentiating it from similar compounds with other halogen substitutions. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of particular interest in research.
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O4/c1-26-17-8-3-13(11-18(17)27-2)9-10-22-16-12-19(24)23(20(16)25)15-6-4-14(21)5-7-15/h3-8,11,16,22H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZPQOYZNIRKCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
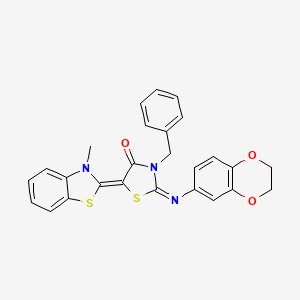
![2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5032418.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5032430.png)
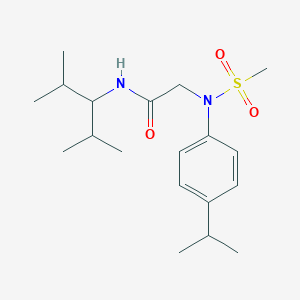
![ethyl 3-(2,4-dichlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5032449.png)
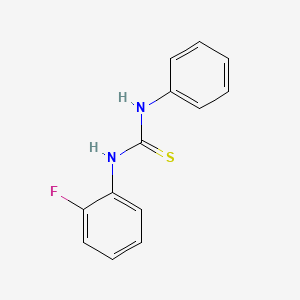
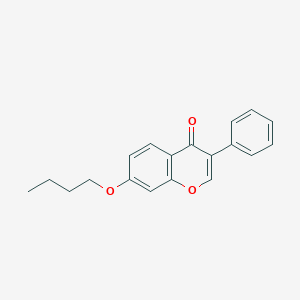
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzonitrile](/img/structure/B5032467.png)
![2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5032468.png)
![2-chloro-5-[3-(2,6-dimethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5032473.png)
![2-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5032477.png)
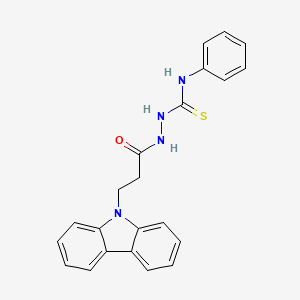
![2,4-dichloro-N-(3-{[(3-chloro-4-methylphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B5032491.png)
![(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5032498.png)
